![molecular formula C21H27FN4O3S B2883396 5-fluoro-2-methoxy-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide CAS No. 2034596-77-3](/img/structure/B2883396.png)
5-fluoro-2-methoxy-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H27FN4O3S and its molecular weight is 434.53. The purity is usually 95%.
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Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
This compound can be used in Suzuki–Miyaura cross-coupling reactions , which are pivotal in the field of organic chemistry for forming carbon-carbon bonds. The presence of the sulfonamide group could potentially act as a directing group, facilitating the coupling process .
Biological Activity of Indole Derivatives
The tetrahydroquinazolin part of the molecule is structurally similar to indole, which is known for its wide range of biological activities. This similarity suggests that the compound could be explored for antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Development of Anticancer Agents
Given the structural analogy to compounds used in cancer research, this molecule could serve as a precursor or an intermediate in the synthesis of anticancer drugs . Its ability to bind with various biological receptors could be harnessed to develop targeted therapies .
Organic Synthesis of Molecular Switches
The compound’s molecular structure could be utilized in the synthesis of molecular switches . These switches are crucial in the development of molecular electronics and photonics, where the control of electronic states is necessary .
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which share a similar structure, are known to interact with their targets and cause significant changes in the biological system . These changes can lead to various biological activities, as mentioned above .
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic effects .
Result of Action
Given the broad-spectrum biological activities of similar indole derivatives , it can be inferred that this compound may have significant molecular and cellular effects.
properties
IUPAC Name |
5-fluoro-2-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O3S/c1-14-23-18-6-4-3-5-17(18)21(24-14)26-11-9-16(10-12-26)25-30(27,28)20-13-15(22)7-8-19(20)29-2/h7-8,13,16,25H,3-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDPVVISYJQBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NS(=O)(=O)C4=C(C=CC(=C4)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide |
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